3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide

Succinate dehydrogenase inhibitor (SDHI) Structure-activity relationship (SAR) ortho-tolyl substitution

This 3-methoxy-1-methylpyrazole-4-carboxamide features an ortho-tolyl-substituted N-methoxyethyl side chain—a unique topology for probing SDH binding. Unlike commercial 3-difluoromethyl SDHIs, the 3-methoxy core alters hydrogen-bonding and electronic distribution. Deploy in head-to-head enzymatic assays vs. boscalid, fluxapyroxad, and pydiflumetofen to isolate ortho-tolyl steric contributions. Ideal focused-library building block; benzylic methoxy handle enables rapid SAR. Research-use-only compound for SDHI discovery programs.

Molecular Formula C16H21N3O3
Molecular Weight 303.362
CAS No. 1797027-57-6
Cat. No. B2530274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide
CAS1797027-57-6
Molecular FormulaC16H21N3O3
Molecular Weight303.362
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC(=O)C2=CN(N=C2OC)C)OC
InChIInChI=1S/C16H21N3O3/c1-11-7-5-6-8-12(11)14(21-3)9-17-15(20)13-10-19(2)18-16(13)22-4/h5-8,10,14H,9H2,1-4H3,(H,17,20)
InChIKeyWOLNFCPDLXXYJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1797027-57-6): Core Structural Profile and Procurement Context


3-Methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1797027-57-6) is a highly substituted pyrazole-4-carboxamide featuring a 3-methoxy-1-methylpyrazole core and an N-(2-methoxy-2-(o-tolyl)ethyl) amide side chain (C₁₆H₂₁N₃O₃, MW 303.36). This compound belongs to the pyrazole-4-carboxamide class, a privileged scaffold extensively validated in succinate dehydrogenase inhibitor (SDHI) fungicide development programs [1]. Its unique structural signature—an ortho-tolyl substituent combined with a methoxy-bearing benzylic carbon—places it at the intersection of multiple SAR vectors that are independently associated with enhanced target engagement and selectivity modulation in SDH-targeted research [2]. The compound is cataloged as a research-use-only building block and screening candidate .

Why Generic Pyrazole-4-Carboxamide Substitution Fails: The Structural Specificity Imperative for 3-Methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide


Pyrazole-4-carboxamides exhibit extreme sensitivity to amide side-chain topology, with even minor substituent re-positioning on the terminal aromatic ring producing divergent SDH inhibition profiles and spectrum-of-action changes [1]. The 3-methoxy-1-methylpyrazole core further distinguishes this compound from the far more common 3-difluoromethyl-1-methylpyrazole motif found in commercial SDHI fungicides (boscalid, fluxapyroxad, pydiflumetofen), fundamentally altering hydrogen-bonding capacity and electronic distribution at the SDH binding pocket [2]. Consequently, a user seeking to probe ortho-substituted arylalkoxyethyl SAR or to differentiate N-methoxy pyrazole chemotypes from 3-difluoromethyl analogues cannot substitute a generic pyrazole-4-carboxamide and expect comparable binding, selectivity, or activity readouts. The quantitative evidence below substantiates why this compound occupies a distinct, non-interchangeable position in the pyrazole-4-carboxamide landscape.

Quantitative Differentiation Evidence for 3-Methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide: SAR, Selectivity, and Chemotype Advantages


Ortho-Tolyl Substitution at the Benzylic Carbon: SAR-Driven Activity Gain Versus Meta/Para Isomers in N-Methoxy Pyrazole-4-Carboxamides

SAR studies on the N-methoxy pyrazole-4-carboxamide series demonstrate that substitution at the 2-position (ortho) of the terminal benzene ring is positively correlated with increased SDH inhibitory activity [1]. The target compound incorporates an ortho-methyl group on the phenyl ring (o-tolyl), a structural feature that SAR data indicate enhances enzymatic potency compared to unsubstituted phenyl or meta-substituted analogs within the same chemotype [1]. In contrast, commercial SDHI fungicides such as pydiflumetofen and fluxapyroxad lack this ortho-alkyl substitution pattern on the amide tail aromatic ring, relying instead on more extended biphenyl or indanyl motifs for hydrophobic pocket occupancy [2].

Succinate dehydrogenase inhibitor (SDHI) Structure-activity relationship (SAR) ortho-tolyl substitution

3-Methoxy-1-Methylpyrazole Core Versus 3-Difluoromethyl-1-Methylpyrazole: Electronic and Hydrogen-Bonding Differentiation

The 3-methoxy substituent on the pyrazole ring fundamentally differentiates this compound from the vast majority of commercial and literature SDHI candidates, which universally employ a 3-difluoromethyl group (e.g., boscalid, fluxapyroxad, pydiflumetofen, bixafen, isopyrazam) [1]. The 3-methoxy group introduces a distinct hydrogen-bond acceptor capacity and altered electron density distribution on the pyrazole ring compared to the strongly electron-withdrawing CF₂H group. In the N-methoxy pyrazole-4-carboxamide series, compounds with the 3-methoxy-1-methyl core demonstrated potent SDH inhibition and broad-spectrum in vivo fungicidal activity, with lead compound 6o achieving 95% control efficacy against cucumber powdery mildew (CPM) and 75% against southern corn rust (SCR) at 6.25 mg/L in greenhouse trials [1]. These control effects were superior to pydiflumetofen, a commercial 3-difluoromethyl SDHI, which achieved only 80% control against CPM and 15% against SCR at the same concentration [1].

Chemotype differentiation 3-methoxy pyrazole Hydrogen-bond acceptor capacity

Dual N,O-Substitution Profile: Combined N-Methoxy Amide and C2-Methoxy Motif as a Distinctive Pharmacophore

The target compound uniquely combines an N-methoxy amide linkage with a methoxy group at the C2 position of the ethyl linker adjacent to the o-tolyl ring. Literature data on pyrazole-4-carboxamide SDHI development indicates that the 2-alkoxy substituent on the benzylic carbon is a critical determinant of antifungal spectrum and potency [1]. Compounds bearing an N-(2-alkoxy-2-arylethyl) side chain, such as N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1795434-65-9), represent a closely related but structurally distinct analog series . The ortho-tolyl variant offered by the target compound differs from the para-tolyl variant in both steric topology and electronic distribution on the aromatic ring, which SAR principles predict will translate to distinct SDH binding interactions [2].

Dual N,O-substitution Pharmacophore design N-methoxy amide

Broad-Spectrum Antifungal Potential of N-Methoxy Pyrazole-4-Carboxamide Chemotype: Activity Across Fungal Taxa

The N-methoxy pyrazole-4-carboxamide chemotype to which the target compound belongs has demonstrated broad-spectrum fungicidal activity across taxonomically diverse pathogens. Lead compound 6o from the series exhibited good control effects against wheat powdery mildew (Blumeria graminis f. sp. tritici), cucumber powdery mildew (Podosphaera xanthii), and southern corn rust (Puccinia polysora) in greenhouse trials, indicating activity against both Ascomycete and Basidiomycete pathogens [1]. This spectrum compares favorably to the commercial SDHI pydiflumetofen, which showed substantially weaker control of SCR (15% vs. 75% for 6o) at equivalent application rates [1]. The target compound's ortho-tolyl substitution may further modulate this activity spectrum.

Broad-spectrum antifungal Wheat powdery mildew Cucumber powdery mildew Southern corn rust

Protein Binding Pocket Complementarity: Ortho-Tolyl as a Conformational Constraint Element for SDH Selectivity

Molecular docking studies on pyrazole-4-carboxamide SDHIs consistently demonstrate that the amide tail aromatic group occupies a hydrophobic pocket where substituent position and bulk critically influence binding pose and affinity [1]. The ortho-methyl group on the target compound's o-tolyl ring introduces a steric constraint adjacent to the benzylic carbon that is absent in para-tolyl or unsubstituted phenyl analogs. This ortho substitution can restrict rotational freedom around the aryl–CH(OMe) bond, pre-organizing the molecule into a binding-competent conformation and potentially enhancing SDH selectivity by disfavoring off-target binding poses [2]. The combination of this conformational constraint with the N-methoxy amide, which itself alters hydrogen-bonding patterns with conserved SDH residues, creates a uniquely constrained pharmacophore not found in any commercial SDHI [3].

Molecular docking SDH binding pocket Conformational constraint ortho-tolyl steric effect

Optimal Research and Industrial Application Scenarios for 3-Methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide


Comparative SDHI SAR Profiling: Benchmarking ortho-Tolyl N-Methoxy Amides Against Commercial 3-Difluoromethyl Fungicides

This compound is optimally deployed in head-to-head SDH enzymatic inhibition assays and in vitro mycelial growth assays alongside commercial benchmarks such as boscalid, fluxapyroxad, and pydiflumetofen. The 3-methoxy-1-methyl core directly contrasts with the 3-difluoromethyl motif of commercial SDHIs, enabling quantification of how core electronics modulate potency and spectrum [1]. Including the closest para-tolyl analog (CAS 1795434-65-9) as a comparator further isolates the contribution of ortho-tolyl substitution to activity and selectivity . Assay readouts should include EC50 values against a panel of Ascomycete and Basidiomycete pathogens, SDH IC50 determination, and cytotoxicity counterscreening against mammalian SDH.

Selectivity Panel Screening: Exploiting Ortho-Tolyl Conformational Constraint for Fungal vs. Mammalian SDH Discrimination

The ortho-tolyl group provides a steric constraint that is hypothesized to favor fungal SDH binding over mammalian Complex II orthologs [1]. This compound should be incorporated into selectivity panels measuring IC50 ratios between fungal SDH (e.g., Rhizoctonia solani, Botrytis cinerea) and mammalian SDH (e.g., porcine heart or human cell line mitochondrial Complex II). Selective inhibition—quantified as a high mammalian/fungal IC50 ratio—is the single most critical parameter for advancing SDHI candidates beyond early discovery, and the structural features of this compound are rationally aligned with maximizing this ratio [2].

N-Methoxy Amide Chemotype Expansion: Building Block for Diversifying Agrochemical Screening Libraries

As a building block, this compound serves as a key intermediate for synthesizing focused libraries of N-alkoxy pyrazole-4-carboxamides. The ethyl linker bearing both a methoxy and an o-tolyl group provides a functionalized handle for further derivatization—oxidation, reduction, or nucleophilic displacement at the methoxy-bearing carbon—to rapidly explore SAR around the benzylic position [1]. Procurement for library synthesis is justified by the demonstrated potential of the N-methoxy pyrazole-4-carboxamide chemotype to outperform the commercial SDHI pydiflumetofen in select in vivo disease control scenarios [1].

Structural Biology Probe: X-ray Co-crystallography of N-Methoxy SDHI Chemotypes with SDH

The unique combination of a 3-methoxy core, N-methoxy amide linkage, and ortho-tolyl substitution makes this compound an excellent candidate for X-ray co-crystallography studies with purified SDH enzyme. No co-crystal structure of an N-methoxy pyrazole-4-carboxamide bound to SDH has been publicly deposited to date. Solving such a structure would reveal whether the N-methoxy group engages in novel hydrogen-bonding interactions with conserved active-site residues and how the ortho-tolyl group is accommodated within the hydrophobic pocket, providing atomic-resolution guidance for structure-based design of next-generation SDHIs .

Quote Request

Request a Quote for 3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.